Aluminum telluride

band gap engineering optoelectronics semiconductor selection

Researchers developing thermoelectric modules or PCRAM devices face limited chalcogenide options with wide bandgaps (~2.4 eV) that simultaneously enhance ZT and data retention. Aluminum telluride (Al₂Te₃) fills this gap with measurable performance gains. • Adding 10 mol% Al₂Te₃ to Bi₀.₅Sb₁.₅Te₃ via SPS boosts ZT to 0.86 at 419 K, a 48% improvement over baseline. • Al₂Te₃-alloyed GeTe thin films raise 10-year data retention temperature to 119 °C (vs. 104 °C for pure GeTe) and increase resistivity contrast tenfold. • Electrodeposited films offer tunable band gap (2.28-2.68 eV) for solar absorbers. • Acts as a solid-state H₂Te precursor for doping and CVD, eliminating alkali metal handling.

Molecular Formula Al2Te3
Molecular Weight 436.8 g/mol
CAS No. 12043-29-7
Cat. No. B080636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum telluride
CAS12043-29-7
SynonymsAl2Te3
aluminum telluride
Molecular FormulaAl2Te3
Molecular Weight436.8 g/mol
Structural Identifiers
SMILES[Al]=[Te].[Al]=[Te].[Te]
InChIInChI=1S/2Al.3Te
InChIKeyRETRTUZSQWNRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 2 n / 4 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Telluride Procurement Baseline & Supply


Aluminum telluride (Al₂Te₃, CAS 12043-29-7) is a binary group III–VI metal chalcogenide semiconductor with a reported experimental band gap of approximately 2.4 eV [1]. It crystallizes in at least two polymorphic forms—monoclinic α-Al₂Te₃ (low-temperature phase, stable up to ~720 °C) and monoclinic β-Al₂Te₃ (high-temperature phase with space group P2₁/c) [2]—and exhibits a density of 4.5 g/cm³, a molecular weight of 436.76 g/mol, and a melting point (with decomposition) of approximately 895–900 °C [3]. The compound is a dark grey to black solid that is highly air- and moisture-sensitive, decomposing in humid air to evolve hydrogen telluride [1]. Commercially, Al₂Te₃ is available in powder, lump, sputtering target, and evaporation material forms at purities ranging from 99% (2N) to 99.999% (5N) from multiple established inorganic material suppliers [4].

Optoelectronic research: Visible‑region semiconductor (band gap ~2.4 eV) for photodetectors and solar absorbers.
Energy‑material engineering: Thermoelectric pseudo‑binary additive and phase‑change memory alloying component.
Precursor chemistry: Solid‑state H₂Te generation for doping, CVD, and chalcogenide synthesis.
Formats & handling: Available as powder, lump, sputtering target, and evaporation material; requires inert‑atmosphere handling due to air/moisture sensitivity.

Why Aluminum Telluride Cannot Be Substituted


Aluminum telluride occupies a narrow and non-substitutable physicochemical window among group III–VI chalcogenides. Its experimental band gap of ~2.4 eV places it between the wider-gap Al₂Se₃ (~3.1 eV) and Al₂S₃ (~4.1 eV), enabling visible-to-near-UV optoelectronic functionality that neither selenide nor sulfide analogs can replicate without compositional engineering [1]. Unlike Ga₂Te₃ (band gap ~1.1 eV) or Bi₂Te₃-based thermoelectrics, Al₂Te₃ offers a unique combination of moderate band gap, high phonon density of states for thermal energy storage, and the ability to function as a solid-state precursor for high-purity H₂Te generation via hydrolysis or acidification [2]. Furthermore, when incorporated as a pseudo-binary additive into established thermoelectric (Bi₀.₅Sb₁.₅Te₃) and phase-change memory (GeTe) matrices, Al₂Te₃ produces quantifiable enhancements in figure of merit (ZT) and data retention temperature that cannot be replicated by simple Al doping or by substitution with Al₂Se₃ or Al₂S₃ [3][4]. These multi-domain differentiation points mean that form-factor, performance, and synthesis-route compatibility cannot be preserved by swapping Al₂Te₃ for a generic 'aluminum chalcogenide' or 'metal telluride.'

Band gap Al₂Se₃ (3.1 eV) and Al₂S₃ (4.1 eV) have wider gaps; direct substitution may shift device performance out of the visible range.
ZT enhancement Simple Al doping does not reproduce the phonon‑scattering improvement observed with Al₂Te₃ pseudo‑binary incorporation in BiSbTe.
H₂Te precursor Na₂Te‑based routes require alkali‑metal handling and anhydrous NH₃; Al₂Te₃ offers a commercially available, on‑demand solid precursor.

Aluminum Telluride Quantitative Evidence Guide


Band Gap vs Al₂Se₃ and Al₂S₃

Aluminum telluride exhibits an experimental band gap of 2.4 eV [1], which is substantially narrower than aluminum selenide (Al₂Se₃, 3.1 eV) [2] and aluminum sulfide (Al₂S₃, 4.1 eV) [3]. This 0.7–1.7 eV reduction relative to its isostructural aluminum chalcogenide analogs shifts the absorption edge from the ultraviolet into the visible spectrum (~517 nm), enabling Al₂Te₃ to function as a visible-light absorber and detector without the need for extrinsic doping or alloying that would be required for Al₂Se₃ or Al₂S₃ to achieve comparable spectral coverage.

Band gap vs analogs
Head‑to‑head
Al₂Te₃: 2.4 eV
Al₂Se₃: 3.1 eV
Al₂S₃: 4.1 eV
Supports visible‑region device selection over wider‑gap chalcogenides.
Room‑temperature data; compiled from authoritative databases.
band gap engineering optoelectronics semiconductor selection

Thermoelectric ZT Enhancement Over BiSbTe

In a direct head-to-head study using identical spark plasma sintering (SPS) fabrication conditions, the pseudo-binary alloy (Al₂Te₃)₀.₁–(Bi₀.₅Sb₁.₅Te₃)₀.₉ achieved a maximum dimensionless figure of merit ZT = 0.86 at 419 K, compared to ZT = 0.58 for the baseline Bi₀.₅Sb₁.₅Te₃ material prepared under the same SPS process [1]. The addition of Al₂Te₃ increased electrical conductivity while reducing thermal conductivity through enhanced phonon scattering from AlSb second-phase precipitates and ~12% atomic occupation of Al at Te sites in the crystal lattice [1]. The quantified ZT improvement of ΔZT = +0.28 represents a 48% enhancement attributable specifically to Al₂Te₃ incorporation.

Thermoelectric ZT
Head‑to‑head
ZT = 0.86 with Al₂Te₃
vs ZT = 0.58 baseline
ΔZT +0.28 (48% reported)
Reported ZT enhancement supports thermoelectric module selection.
SPS‑fabricated p‑type alloys; measurement at 419 K.
thermoelectrics figure of merit ZT p-type semiconductor

Phase-Change Memory Data Retention vs GeTe

In a systematic study of (GeTe)₁₀₀₋ₓ(Al₂Te₃)ₓ thin films prepared by thermal evaporation, the addition of Al₂Te₃ increased the 10-year data retention temperature from 104 °C for pure GeTe to 119 °C for the Al₂Te₃-alloyed composition [1]. Concurrently, the electrical resistivity contrast between amorphous and crystalline states increased by an order of magnitude, and threshold switching to the high-conductance state occurred at lower current than for pure GeTe, indicating reduced WRITE power consumption [1]. The crystallization transition temperature also increased with Al₂Te₃ content, demonstrating enhanced amorphous-phase thermal stability [1].

Data retention
Head‑to‑head
119 °C (Al₂Te₃ alloy)
vs 104 °C (pure GeTe)
Resistivity contrast ~10×
Reported retention improvement aids PCRAM reliability assessment.
Thermally evaporated thin films; sandwich device geometry.
phase-change memory PCRAM data retention chalcogenide alloy

Band Gap Tunability via Electrodeposition

Electrodeposited Al₂Te₃ thin films on FTO glass substrates exhibit a systematic, continuous reduction in optical band gap from 2.68 eV to 2.28 eV as the applied anodic potential is increased from 2 V to 12 V [1]. This 0.40 eV tuning range—achieved without altering the chemical composition or introducing extrinsic dopants—is attributed to potential-dependent variations in crystallinity, grain size, and defect density within the monoclinic β-Al₂Te₃ phase [1]. The band gap range of 2.28–2.68 eV spans the optimal window for single-junction solar absorber layers, and the study identified 8–12 V as the optimal deposition potential range for photovoltaic applications [1].

Band gap tunability
Supporting evidence
2.68 eV → 2.28 eV
by applied potential 2–12 V
Tunable gap without compositional change simplifies absorber fabrication.
Electrodeposition on FTO; β‑Al₂Te₃ phase.
thin film deposition solar absorber electrodeposition band gap tuning

Thermal Storage Potential via Phonon Density of States

First-principles DFT calculations using the HSE06 functional reveal that two-dimensional Al₂Te₃ possesses a high heat capacity arising from a very high phonon density of states, distinguishing it as a candidate for thermal energy storage applications [1]. The HSE06-calculated electronic band gap for 2D Al₂Te₃ is 2.78 eV, and AIMD simulations combined with phonon dispersion analysis confirm its dynamic and thermal stability [1]. While direct comparative heat capacity values (in J/mol·K) against other 2D aluminum chalcogenides are not yet available in the same computational framework, the study explicitly identifies the high phonon DOS as the mechanistic origin of the elevated heat capacity [1]. The static dielectric function and refractive index are also computed to be lower under HSE06 than GGA, indicating reduced screening effects [1].

Thermal storage (DFT)
Class‑level inference
High phonon DOS predicted
HSE06 gap: 2.78 eV
Supports screening for thermal energy storage research.
Computational study; cross‑material heat capacity data not yet available.
thermal energy storage phonon density of states 2D semiconductors DFT

On-Demand H₂Te Generation Precursor

Aluminum telluride serves as the established solid-state precursor for laboratory-scale generation of hydrogen telluride (H₂Te) gas via two distinct routes: hydrolysis with water (Al₂Te₃ + 6 H₂O → 2 Al(OH)₃ + 3 H₂Te) or acidification with hydrochloric acid (Al₂Te₃ + 6 HCl → 2 AlCl₃ + 3 H₂Te) [1][2]. Compared to the alternative Na₂Te precursor route, which requires pre-synthesis of Na₂Te from sodium metal and tellurium in anhydrous ammonia, the Al₂Te₃-based method uses a commercially available, shelf-stable (when properly stored under inert atmosphere) solid that can be hydrolyzed on demand under CO₂ atmosphere to minimize H₂Te decomposition [1]. The reaction stoichiometry yields 3 equivalents of H₂Te per equivalent of Al₂Te₃, providing predictable gas generation for tellurium chemistry and semiconductor doping applications [2].

H₂Te precursor
Supporting evidence
Al₂Te₃: solid, 3 eq. H₂Te
vs Na₂Te route: alkali metal, anhydrous NH₃
Simplifies on‑demand H₂Te generation for doping and CVD workflows.
Hydrolysis or acidification; inert atmosphere recommended.
hydrogen telluride generation chemical precursor tellurium chemistry laboratory reagent

Aluminum Telluride Application Scenarios


p-Type Thermoelectric Module Fabrication

For thermoelectric device manufacturers and materials researchers targeting room-to-mid-temperature (300–450 K) p-type modules, incorporating Al₂Te₃ at 10 mol% into the Bi₀.₅Sb₁.₅Te₃ matrix via spark plasma sintering yields a ZT of 0.86 at 419 K—a 48% improvement over the baseline Bi₀.₅Sb₁.₅Te₃ (ZT = 0.58) prepared under identical SPS conditions [1]. The enhancement mechanism involves increased electrical conductivity from higher hole concentration and reduced thermal conductivity from enhanced phonon scattering at AlSb precipitates and Al-occupied Te sites [1]. Procurement specifications should require phase-pure Al₂Te₃ powder (≥99.9% purity) as the additive source to avoid unintended dopant effects from impurities.

PCRAM for High-Temperature Data Retention

For PCRAM device fabrication requiring reliable data retention above 100 °C (e.g., automotive-grade non-volatile memory), Al₂Te₃-alloyed GeTe thin films deliver a 10-year data retention temperature of 119 °C versus 104 °C for pure GeTe, along with a tenfold increase in amorphous-to-crystalline resistivity contrast and reduced threshold switching current [1]. These improvements stem from Al₂Te₃'s role in increasing the crystallization activation energy and modulating the structural network rigidity of the chalcogenide glass [1]. Sputtering targets or evaporation materials of (GeTe)₁₀₀₋ₓ(Al₂Te₃)ₓ composition with x = 10–25 mol% should be specified, with Al₂Te₃ purity ≥99.99% to minimize parasitic conductive paths from metallic impurities.

Electrodeposited Solar Absorber Layers

For thin-film photovoltaic research and low-cost solar absorber fabrication, electrodeposited Al₂Te₃ films on conductive FTO substrates offer a continuously tunable band gap from 2.28 eV to 2.68 eV, controlled solely by the applied anodic potential (2–12 V) without compositional modification [1]. The optimal deposition window for solar absorber applications is 8–12 V, producing monoclinic β-Al₂Te₃ films with suitable crystallinity and morphology [1]. This process simplicity reduces the capital equipment complexity compared to co-sputtering or co-evaporation approaches required for band-gap-graded chalcogenide absorbers. Procurement should specify Al₂Te₃ powder or Al sheet/Na₂TeO₃ precursor chemicals of analytical grade for reproducible electrodeposition bath chemistry.

On-Demand H₂Te Generation for Doping and CVD

For semiconductor doping, II–VI compound synthesis, and chalcogenide chemical vapor deposition requiring high-purity H₂Te gas, Al₂Te₃ powder provides a commercially available, solid-state precursor that generates 3 equivalents of H₂Te upon hydrolysis (under CO₂) or acidification with HCl [1][2]. This route eliminates the need for handling alkali metals (required for the Na₂Te alternative) and enables in situ, on-demand gas generation with predictable stoichiometry [1]. Procured Al₂Te₃ should be stored under inert atmosphere and specified at ≥98% purity; higher purities (≥99.9%) are recommended for electronic-grade applications to minimize contaminant volatile species during H₂Te evolution.

Application
Selection Property
Validation Focus
p‑Type thermoelectric module research
Pseudo‑binary additive with reported ZT enhancement and reduced thermal conductivity
Verify ZT and phonon‑scattering contribution at target operating temperature
Phase‑change memory for elevated‑temperature retention
Al₂Te₃ alloying that increases crystallization activation energy and resistivity contrast
Assess data retention temperature and switching parameters in device configuration
Electrodeposited solar absorber research
Potential‑tunable band gap (2.28–2.68 eV) without compositional modification
Confirm band gap range and film morphology for given deposition potential
On‑demand H₂Te generation for doping and CVD
Commercially available solid precursor with predictable stoichiometry (3 eq. H₂Te)
Validate H₂Te yield and purity under chosen hydrolysis or acidification protocol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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